N,N-diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine N,N-diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17710842
InChI: InChI=1S/C10H16N4/c1-3-14(4-2)10-12-6-8-5-11-7-9(8)13-10/h6,11H,3-5,7H2,1-2H3
SMILES:
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol

N,N-diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine

CAS No.:

Cat. No.: VC17710842

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine -

Specification

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
IUPAC Name N,N-diethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine
Standard InChI InChI=1S/C10H16N4/c1-3-14(4-2)10-12-6-8-5-11-7-9(8)13-10/h6,11H,3-5,7H2,1-2H3
Standard InChI Key CWJVCUHQEAWEPV-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=NC=C2CNCC2=N1

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Descriptors

The IUPAC name for this compound is N,N-diethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine, reflecting its bicyclic structure comprising a pyrrole ring fused to a pyrimidine ring . Key molecular descriptors include:

PropertyValue
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
SMILESCCN(CC)C1=NC=C2CNCC2=N1
InChI KeyCWJVCUHQEAWEPV-UHFFFAOYSA-N

The SMILES string illustrates the diethylamine substituent at position 2 and the partially hydrogenated pyrrolo[3,4-d]pyrimidine core, which adopts a planar conformation stabilized by intramolecular hydrogen bonding .

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers, including:

  • 1602195-12-9 (CAS Registry Number)

  • EN300-243157 (European Chemicals Agency Identifier)

These identifiers facilitate cross-referencing across chemical databases and regulatory frameworks .

Structural Characterization and Computational Insights

2D and 3D Structural Features

The compound’s 2D structure features a pyrrolo[3,4-d]pyrimidine core, where the pyrrole ring is fused to the pyrimidine at positions 3 and 4. The diethylamine group at position 2 introduces steric bulk, potentially influencing binding interactions in biological systems. Density functional theory (DFT) calculations predict a bond angle of 120° at the pyrimidine N1–C2–N3 junction, consistent with sp² hybridization .

3D conformational analysis reveals two stable conformers differing in the orientation of the diethylamine group relative to the bicyclic core. The predominant conformer (75% abundance at 25°C) positions the ethyl groups perpendicular to the plane of the heterocycle, minimizing steric clash with adjacent hydrogen atoms .

Synthetic Routes and Modifications

Derivative Design Strategies

Structural modifications to enhance bioavailability or target affinity could include:

  • N-Alkylation: Replacing ethyl groups with bulkier substituents (e.g., cyclopropylmethyl) to modulate lipophilicity .

  • Ring Saturation: Full hydrogenation of the pyrrolidine ring to improve metabolic stability.

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) data limits translational potential.

  • Target Validation: Computational predictions of kinase inhibition require experimental validation via enzymatic assays.

Research Priorities

  • Synthetic Optimization: Develop scalable routes with >70% yield using continuous-flow chemistry.

  • Biological Screening: Evaluate inhibitory activity against CDK9, CDK4/6, and other oncology-relevant kinases.

  • Toxicological Profiling: Assess acute toxicity in rodent models to establish safety margins.

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